![molecular formula C13H16ClN3 B565731 8-(1-Piperazinyl)-isoquinoline HCl CAS No. 936643-79-7](/img/structure/B565731.png)
8-(1-Piperazinyl)-isoquinoline HCl
Overview
Description
8-(1-Piperazinyl)-isoquinoline HCl is a chemical compound with the empirical formula C13H16ClN3 and a molecular weight of 249.74 . It is a synthetic intermediate useful for pharmaceutical synthesis.
Molecular Structure Analysis
The molecular structure of 8-(1-Piperazinyl)-isoquinoline HCl can be represented by the SMILES stringCl.C1CN(CCN1)c2cccc3ccncc23
. The InChI key is YVWCXIWRPWMSQE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
8-(1-Piperazinyl)-isoquinoline HCl is a solid compound . and should be stored at a temperature between 2-8°C .Scientific Research Applications
Corrosion Inhibition
- 8-Hydroxyquinoline-based piperazines like CPQ and MPQ have been investigated as corrosion inhibiting additives for C35E steel in HCl electrolyte. These compounds enhance anti-corrosion properties by developing a pseudo-capacitive film on the steel surface and exhibit mixed-type inhibitory activity, as well as temperature-dependent efficiency (El faydy et al., 2020).
Antiviral Properties
- Piperazinyloxoquinoline derivatives, including those structurally related to 8-(1-Piperazinyl)-isoquinoline HCl, have shown potential as inhibitors of human immunodeficiency virus type 1 (HIV-1) replication in both acutely and chronically infected cells (Baba et al., 1997).
Anticancer Activity
- Derivatives of 2,4-diaminoquinazoline with 4-substituted-piperazine-1-carbodithioate have been synthesized and tested for antiproliferative activities against various human cancer cell lines, showing significant efficacy (Cao et al., 2013).
Antimycobacterial Activity
- Novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines have been synthesized and investigated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing significant potency (Patel et al., 2011).
Antibacterial Properties
- 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, structurally related to 8-(1-Piperazinyl)-isoquinoline HCl, has been reported to possess significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga et al., 1980).
Serotonin Receptor Binding
- 8-Piperazinyl-2,3-dihydropyrroloisoquinolines have shown binding to human cloned 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors, indicating potential for neurological applications (Heightman et al., 2005).
Protein Kinase Inhibition
- Isoquinoline sulfonamides, such as 1-(5-isoquinolinesulfonyl) piperazine, have demonstrated novel inhibitory effects on mammalian protein kinases, indicating potential therapeutic applications in conditions influenced by these enzymes (Gerard et al., 1986).
Photodynamic Therapy
- Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, suggesting applications in photodynamic therapy and as pH probes (Gan et al., 2003).
Fluorescent Ligands for Receptors
- 1-Arylpiperazine derivatives containing environment-sensitive fluorescent moieties have been synthesized, displaying high 5-HT1A receptor affinity and potential for visualizing receptors in cell studies (Lacivita et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 8-(1-piperazinyl)-isoquinoline hcl, have a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine derivatives can inhibit the synaptic reuptake of serotonin and norepinephrine .
Result of Action
It is known that piperazine derivatives can have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
It is known that the synthesis of piperazine derivatives can be influenced by various factors, including the presence of certain catalysts and the temperature of the reaction .
properties
IUPAC Name |
8-piperazin-1-ylisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-11-4-5-15-10-12(11)13(3-1)16-8-6-14-7-9-16;/h1-5,10,14H,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCXIWRPWMSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=NC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655121 | |
Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-Piperazinyl)-isoquinoline HCl | |
CAS RN |
936643-79-7 | |
Record name | 8-(Piperazin-1-yl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 936643-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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